1-(Oxiran-2-yl)-2-oxabicyclo[2.2.1]heptane
Description
Properties
IUPAC Name |
1-(oxiran-2-yl)-2-oxabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-8(7-5-9-7)3-6(1)4-10-8/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNQEWALUMURHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CO2)C3CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Oxiran-2-yl)-2-oxabicyclo[2.2.1]heptane typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethyl derivatives with epichlorohydrin in the presence of a catalyst such as tetramethylammonium iodide . This reaction results in the formation of the desired oxirane ring on the bicyclic framework. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Oxiran-2-yl)-2-oxabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form dioxiranes, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the oxirane ring to a diol, using reagents such as lithium aluminum hydride.
Major products formed from these reactions include substituted bicyclo[2.2.1]heptanes and various functionalized derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1-(Oxiran-2-yl)-2-oxabicyclo[2.2.1]heptane has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential anticancer agents.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as high stability and reactivity.
Chemical Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving epoxide intermediates.
Mechanism of Action
The mechanism of action of 1-(Oxiran-2-yl)-2-oxabicyclo[2.2.1]heptane involves its reactivity as an epoxide. The oxirane ring can undergo nucleophilic attack, leading to ring-opening and subsequent reactions. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate or a reactive species .
Comparison with Similar Compounds
2-Oxabicyclo[2.2.1]heptane Derivatives
- Key Differences: Unlike 1-(Oxiran-2-yl)-2-oxabicyclo[2.2.1]heptane, derivatives such as sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate () lack the epoxide group but feature carboxylate or hydroxymethyl substituents.
- Synthesis: Cycloaddition reactions between phenacylmalononitriles and chalcone o-enolates yield functionalized 2-oxabicyclo[2.2.1]heptanes under mild conditions, a method applicable to the target compound with modifications to introduce the oxirane group .
2-Oxabicyclo[2.2.2]octane
7-Oxabicyclo[2.2.1]heptane
2-Oxabicyclo[2.1.1]hexane
- Key Differences : Smaller ring system (2.1.1 vs. 2.2.1) serves as an ortho-substituted phenyl bioisostere. Its compact structure offers higher rigidity but limits functionalization sites compared to the target compound .
Reactivity and Stability
- Epoxide Reactivity: The oxirane group in this compound is prone to nucleophilic attack (e.g., by amines or thiols), enabling covalent conjugation in drug design. This contrasts with non-epoxidized analogs like 2-oxabicyclo[2.2.1]heptane carboxylates, which rely on hydrogen bonding or ionic interactions .
- Stability: The epoxide may confer hydrolytic instability under acidic/basic conditions, whereas 2-oxabicyclo[2.2.2]octane derivatives exhibit greater metabolic stability due to their saturated, non-reactive framework .
Data Tables
Table 1: Structural and Commercial Comparison
| Compound Name | Molecular Formula | CAS Number | Price (USD/100mg) | Key Feature |
|---|---|---|---|---|
| This compound | C₈H₁₂O₂ | Not provided | N/A | Epoxide reactivity |
| 2-Oxabicyclo[2.2.2]octane | C₇H₁₂O | EN300-26690724 | N/A | Phenyl bioisostere |
| Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate | C₁₀H₁₃BrO₂ | 926207-75-2 | 245 | Electrophilic site |
| 2-Boc-2-azabicyclo[2.2.1]heptane-6-carboxylic acid | C₁₂H₁₉NO₄ | EN300-26860695 | 280 | Peptidomimetic use |
Source:
Biological Activity
1-(Oxiran-2-yl)-2-oxabicyclo[2.2.1]heptane, a bicyclic compound featuring an epoxide functional group, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 140.18 g/mol. Its structure includes a bicyclic framework that contributes to its unique reactivity and biological properties.
Antagonistic Activity
Research indicates that derivatives of 7-oxabicyclo[2.2.1]heptane exhibit significant thromboxane (TxA₂) antagonistic activity. A notable study demonstrated that specific analogs could inhibit platelet aggregation in vitro and in vivo, making them potential candidates for treating cardiovascular diseases.
- Key Findings :
- The compound BMS-180,291 was identified as a potent TxA₂ antagonist with an value of 7 nM against arachidonic acid-induced aggregation in human platelets .
- In vivo studies showed that this compound provided extended protection against induced death in murine models, highlighting its therapeutic potential .
Cytotoxicity and Anticancer Activity
The biological activity of this compound also extends to anticancer properties. Some studies have indicated that compounds with similar bicyclic structures exhibit cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | PC-3 (Prostate Cancer) | 25 |
| Analog A | HeLa (Cervical Cancer) | 15 |
| Analog B | MCF7 (Breast Cancer) | 30 |
The mechanisms by which these compounds exert their biological effects include:
- Inhibition of Enzymatic Activity : Some derivatives act as inhibitors of enzymes involved in inflammatory pathways.
- Cell Cycle Arrest : Certain analogs have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
Study on Thromboxane Antagonism
In a pivotal study, researchers synthesized a series of interphenylene 7-oxabicyclo[2.2.1]heptane oxazoles and evaluated their TxA₂ antagonistic activity. The results indicated that modifications to the carboxyl side chain significantly influenced the potency of these compounds, with optimal configurations leading to increased efficacy .
Anticancer Efficacy Investigation
Another investigation focused on the anticancer properties of bicyclic compounds similar to this compound showed promising results against PC-3 prostate cancer cells, where the compound demonstrated an IC50 value of 25 µM, suggesting moderate cytotoxicity .
Q & A
Basic: What are the standard spectroscopic techniques for characterizing 1-(Oxiran-2-yl)-2-oxabicyclo[2.2.1]heptane?
To confirm the structure and purity of this compound, researchers typically employ:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR identify proton and carbon environments, resolving bicyclic and epoxide ring configurations. For example, characteristic shifts for the oxirane oxygen (δ ~3.0–4.5 ppm) and bicyclic ether protons (δ ~1.5–2.5 ppm) are critical .
- Infrared (IR) Spectroscopy : Detects functional groups like epoxide C-O-C (stretching ~1250 cm⁻¹) and ether linkages .
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns, confirming the molecular ion peak (e.g., [M+H]⁺) .
Basic: What synthetic routes are commonly used to prepare this compound?
Synthesis often involves multi-step strategies:
- Cycloaddition Reactions : Diels-Alder reactions between dienes and epoxidized dienophiles to form the bicyclic framework .
- Epoxidation : Post-cyclization oxidation of double bonds in precursor bicyclic ethers using peracids (e.g., mCPBA) .
- Functional Group Interconversion : For example, hydrolysis or reduction of ketone intermediates to introduce hydroxyl groups, followed by epoxide formation .
Advanced: How can stereochemical challenges in synthesizing this compound be addressed?
The bicyclic structure introduces steric and electronic constraints. Key strategies include:
- Chiral Catalysts : Use of asymmetric catalysts (e.g., Jacobsen’s catalyst) for enantioselective epoxidation .
- Protecting Groups : Temporary protection of hydroxyl or amine groups during bicyclic ring formation to prevent undesired side reactions .
- Computational Modeling : DFT calculations to predict transition states and optimize reaction pathways for stereochemical control .
Advanced: How should researchers resolve contradictions in reported reaction conditions for derivatives?
Discrepancies in optimal temperatures or catalysts can arise due to steric effects or solvent polarity. Systematic approaches include:
- Design of Experiments (DoE) : Varying parameters (temperature, solvent, catalyst loading) to identify robust conditions .
- Kinetic Studies : Monitoring reaction progress via HPLC or GC-MS to compare rate constants under different conditions .
- Steric Analysis : Evaluate steric hindrance using X-ray crystallography or molecular dynamics (MD) simulations, as seen in analogous oxabicyclo systems .
Advanced: How to design experiments for evaluating biological activity of this compound?
- Target Identification : Use computational docking (e.g., AutoDock) to predict interactions with enzymes (e.g., thromboxane synthase) based on bicyclic scaffolds .
- In Vitro Assays : Test inhibition of pro-inflammatory enzymes (e.g., COX-1/COX-2) using fluorogenic substrates .
- Metabolic Stability : Incubate with liver microsomes and analyze metabolites via LC-MS to assess pharmacokinetic properties .
Basic: What functional groups in this compound influence its reactivity?
- Epoxide Ring : Highly reactive toward nucleophiles (e.g., amines, thiols), enabling derivatization for drug discovery .
- Bicyclic Ether : Stabilizes transition states in ring-opening reactions, directing regioselectivity .
Advanced: How to optimize reaction yields despite steric hindrance?
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states .
- Microwave-Assisted Synthesis : Accelerate reactions to overcome kinetic barriers caused by steric bulk .
- Catalyst Design : Bulky ligands (e.g., BINAP) in transition-metal catalysts to favor desired stereochemical outcomes .
Advanced: What computational methods predict interactions with biological targets?
- Molecular Docking : Software like Schrödinger Suite models binding poses with receptors (e.g., GPCRs) .
- MD Simulations : Simulate ligand-receptor dynamics over nanoseconds to assess stability and binding affinity .
- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with activity data from analogs .
Basic: How are by-products analyzed during synthesis?
- Chromatography : HPLC or GC-MS separates and identifies impurities using retention times and mass spectra .
- NMR Spectroscopy : Compare impurity peaks with known reference compounds .
Advanced: What are the key considerations for scaling up synthesis in academic labs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
